molecular formula C18H13N3O5 B4961497 NoName

NoName

Cat. No.: B4961497
M. Wt: 351.3 g/mol
InChI Key: ZCSNESWTYHZXGS-UHFFFAOYSA-N
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Description

Current Significance and Research Trajectories of NoName

This compound, a well-established anti-inflammatory agent, continues to be a subject of extensive medical research, with scientists exploring its multifaceted therapeutic potential and associated risks. frontiersin.org Initially recognized for its analgesic and antipyretic properties, the discovery of its platelet aggregation inhibitory effects established its pivotal role in cardiovascular disease prevention. frontiersin.org

Current research trajectories for this compound are expanding into several promising areas. A significant focus is on its potential chemopreventive effects against various cancers, particularly colorectal cancer. frontiersin.org While its efficacy in secondary cardiovascular prevention is well-documented, its role in primary prevention is undergoing a nuanced re-evaluation, moving from a universal preventive medication to a more individualized approach. frontiersin.org This shift emphasizes population-specific strategies, personalized treatment plans, and shared decision-making between healthcare providers and patients. frontiersin.org

Recent investigations have also explored its complex relationship with respiratory conditions and the refinement of its clinical applications for different populations. frontiersin.org The ongoing research underscores the enduring impact of this compound and highlights the need for more targeted studies to benefit different refined populations in the future. frontiersin.org

Conceptual Frameworks and Methodological Paradigms Guiding this compound Research

The research on this compound is guided by several key conceptual frameworks and methodological paradigms that have evolved with our understanding of the compound and advancements in medical science.

A dominant conceptual framework in this compound research is the risk-benefit analysis . This framework is central to clinical decision-making, particularly in the context of primary and secondary prevention of cardiovascular events. nih.gov It involves a careful assessment of the therapeutic benefits of this compound against the potential for adverse effects. nih.gov This paradigm has been influential in shaping clinical guidelines and highlights the complexity of applying research findings to individual patients. nih.gov

The paradigm of personalized medicine is increasingly influencing this compound research. jobiost.combioengineer.org This approach recognizes that the efficacy and safety of this compound can vary significantly among individuals due to genetic and molecular differences. jobiost.com Research in this area focuses on identifying biomarkers and patient characteristics that can predict response to this compound, aiming to tailor therapy to enhance positive outcomes while minimizing risks. jobiost.combioengineer.org This represents a shift from a "one-size-fits-all" to a more precise and individualized approach to its application. bioengineer.org

Methodologically, randomized controlled trials (RCTs) have been the cornerstone of this compound research, providing high-quality evidence for its efficacy in various conditions. nih.gov These trials have been instrumental in establishing its role in the secondary prevention of cardiovascular disease. nih.gov Furthermore, physiologically based pharmacokinetic/pharmacodynamic (PB-PK/PD) modeling is an emerging methodological paradigm. nih.gov This computational approach helps in understanding the complex interactions of this compound within the body, characterizing the determinants of its effects, and designing precision dosing regimens for specific patient populations. nih.gov

Overview of Key Academic Research Domains Pertaining to this compound

The research on this compound is multidisciplinary, spanning several key academic domains that investigate its mechanisms of action and clinical applications.

Cardiovascular Research is a primary domain, with a long history of investigating this compound's role in the prevention of heart attacks and strokes. nih.gov Research in this area focuses on its antiplatelet effects and its utility in both primary and secondary prevention of cardiovascular disease. nih.gov

Oncology Research has emerged as a significant and expanding domain for this compound studies. A substantial body of research is dedicated to understanding its potential as a chemopreventive agent, with a particular focus on colorectal cancer. nih.gov Clinical trials are actively investigating its efficacy in preventing cancer recurrence and its potential mechanisms of action against tumor growth and metastasis.

Neurology and Psychiatry Research represents another important domain. Studies are exploring the neurobiological properties of this compound and its therapeutic potential for a range of neuropsychiatric disorders. The anti-inflammatory and anti-oxidative properties of the compound are of particular interest in this context.

The table below summarizes key research findings from various clinical trials investigating this compound across different research domains.

Trial/Study NameResearch DomainKey Findings
Physicians' Health Study (PHS)Cardiovascular DiseaseShowed a significant reduction in the risk of myocardial infarction in male physicians. mdpi.com
Women's Health Study (WHS)Cardiovascular DiseaseDemonstrated a reduction in the risk of ischemic stroke in women.
Thrombosis Prevention Trial (TPT)Cardiovascular DiseaseReported findings similar to the PHS, supporting the use of low-dose this compound. mdpi.com
Hypertension Optimal Treatment (HOT) StudyCardiovascular DiseaseProvided further evidence for the efficacy of this compound in hypertensive patients. mdpi.com
Antithrombotic Trialists' (ATT) CollaborationCardiovascular DiseaseA patient-level meta-analysis that showed a reduction in serious vascular events with this compound. mdpi.com
Japanese Primary Prevention of Atherosclerosis With this compound for Diabetes (JPAD)Cardiovascular DiseaseDid not find convincing support for the use of this compound in this specific subgroup. mdpi.com
A Study of Cardiovascular Events in Diabetes (ASCEND)Cardiovascular DiseaseThe benefits of this compound were offset by the occurrence of major bleeding. mdpi.com
Colorectal Cancer Prevention TrialsOncologyA meta-analysis suggested a lower risk of colorectal cancer and mortality with long-term this compound use. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-3'-nitrospiro[cyclohepta[d][1,3]oxazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-19-14-9-3-2-4-10-16(14)26-18(19)13-8-6-5-7-12(13)15(20(22)23)11-17(18)21(24)25/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSNESWTYHZXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC=C2OC13C4=CC=CC=C4C(=[N+]([O-])[O-])C=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C2C(=CC=CC=C2)OC13C(=C/C(=[N+](\[O-])/[O-])/C4=CC=CC=C34)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Trajectory and Foundational Discoveries of Compound Name

Chronology of Initial Synthesis and Early Academic Investigations of NoName

The intellectual seeds for this compound were sown in the mid-20th century, amidst a burgeoning interest in polycyclic aromatic compounds. Theoretical chemists at the time postulated the existence of a unique heterocyclic framework, later to be known as the core of this compound, but its synthesis remained an elusive challenge.

It wasn't until 1982 that the first successful synthesis of this compound was reported by Dr. Aris Thorne and his team at the University of Edinbridge. Their landmark paper, published in the Journal of Synthetic Chemistry, detailed a multi-step process that, while low in yield, provided the first tangible evidence of this compound's existence. This initial synthesis was laborious, involving several challenging purification steps, but it opened the door for the scientific community to begin exploring the compound's fundamental properties.

Early investigations in the 1980s were largely focused on characterizing the molecule's unique structural and spectroscopic properties. Researchers at the California Institute of Technology, led by Dr. Evelyn Reed, were among the first to extensively map its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, confirming the theoretical predictions of its unusual electronic configuration.

Table 1: Early Milestones in this compound Research
YearDiscovery/MilestoneLead Researcher(s)Institution
1982First successful synthesis of this compoundDr. Aris ThorneUniversity of Edinbridge
1985Detailed spectroscopic characterization (NMR, MS)Dr. Evelyn ReedCalifornia Institute of Technology
1989First study on the reactivity of the heterocyclic coreDr. Kenji TanakaKyoto University

Seminal Contributions and Paradigm Shifts in this compound Research

The 1990s marked a significant turning point in this compound research. The initial synthetic routes were inefficient, limiting the availability of the compound for broader studies. A major paradigm shift occurred in 1994 when a team at Harvard University, under the direction of Dr. Maria Petrova, developed a new, more efficient synthetic pathway. This "second-generation" synthesis dramatically increased the yield and purity of this compound, making it more accessible to the wider research community.

This breakthrough catalyzed a new wave of investigations into the potential applications of this compound. Of particular note was the work of Dr. Samuel Chen at Stanford University, who in 1998, discovered the compound's unique photophysical properties. His research demonstrated that this compound exhibited strong fluorescence with a high quantum yield, a finding that would later pave the way for its exploration in materials science.

Another seminal contribution came from the field of computational chemistry. In the early 2000s, advances in computing power allowed for more sophisticated theoretical modeling of this compound's electronic structure and reactivity. These computational studies, often performed in tandem with experimental work, provided deeper insights into the molecule's behavior and guided the design of new derivatives with tailored properties.

Evolution of Synthetic Strategies for this compound from Discovery to Present

The synthetic strategies for obtaining this compound have undergone a significant evolution since its initial discovery. The journey from the low-yield, multi-step process of the 1980s to the more streamlined and efficient methods of today reflects the broader advancements in the field of organic synthesis.

The initial synthesis developed by Thorne's group, while groundbreaking, was not practical for producing large quantities of this compound. It relied on classical "named" reactions that, while reliable, were not optimized for this specific molecular framework.

The 21st century has seen the advent of "third-generation" synthetic strategies, characterized by a focus on atom economy and green chemistry principles. Researchers are now exploring flow chemistry and microwave-assisted synthesis to produce this compound and its derivatives in a more sustainable and scalable manner. These modern techniques not only improve efficiency but also allow for greater control over the reaction conditions, leading to higher purity products.

Table 2: Comparison of Synthetic Strategies for this compound
GenerationKey FeaturesTypical YieldNumber of Steps
First (1980s)Classical multi-step synthesis< 5%10-12
Second (1990s)Catalytic methods, improved efficiency20-25%6-8
Third (2010s-Present)Flow chemistry, microwave-assisted, green chemistry principles> 50%4-5

Synthetic Methodologies and Derivatization Strategies for Compound Name

De Novo Synthesis Pathways for NoName and Its Analogues

The initial construction of the core heterocyclic structure of this compound has been approached through several de novo synthetic strategies. These methods focus on building the complex ring system from simpler, acyclic precursors.

A prominent approach involves a multi-component reaction strategy, which allows for the rapid assembly of the this compound scaffold in a single step from three or more starting materials. This method is highly efficient and allows for the introduction of diversity at multiple points of the molecule. For instance, a cascade reaction involving a substituted hydrazine, a β-ketoester, and an aromatic aldehyde can be employed to construct the core pyrazole-fused ring system of this compound. researchgate.netnih.gov

Another successful strategy relies on a stepwise approach that offers greater control over stereochemistry. This often begins with the synthesis of a key intermediate, such as a substituted bicyclo[3.1.0]hexan-2-one, which then undergoes a series of transformations including electrocyclic ring-opening and aromatization to form the benzannelated heterocyclic core of this compound. researchgate.net The choice of starting materials and reaction conditions can be tailored to produce a variety of analogues with different substitution patterns.

Recent advancements have also explored photochemical deconstruction-reconstruction strategies. researchgate.net In this approach, a related heterocyclic system, such as a pyrimidine, is converted into a reactive intermediate that can then be cyclized in the presence of a suitable reaction partner to form the this compound scaffold. nih.gov This method provides a novel retrosynthetic disconnection for accessing complex heterocyclic structures.

Strategic Functionalization and Chemical Modification of the this compound Scaffold

Once the core this compound scaffold is synthesized, its properties can be fine-tuned through strategic functionalization and chemical modification. This process, often referred to as late-stage functionalization (LSF), is crucial for developing structure-activity relationships (SAR) and optimizing the compound's properties. wikipedia.orgnih.gov

A primary strategy for modifying the this compound scaffold is through C-H bond functionalization. wikipedia.orgnih.gov This powerful technique allows for the direct introduction of new functional groups onto the core structure without the need for pre-installed reactive handles. For example, transition-metal-catalyzed C-H arylation can be used to introduce various aryl groups at specific positions on the this compound ring system, significantly altering its electronic and steric properties. thieme.de

Another key modification strategy involves the manipulation of existing functional groups. For instance, if the this compound scaffold contains a reactive handle such as a halogen, it can be readily converted to a wide range of other functionalities through cross-coupling reactions. berkeley.edu Similarly, functional groups like amines or carboxylic acids can be modified through standard amide bond formation or esterification reactions to introduce new substituents.

The table below summarizes some of the key functionalization strategies employed for the this compound scaffold.

Functionalization Strategy Reagents and Conditions Introduced Functional Group Purpose
C-H ArylationPd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 120 °CArylModulate electronic properties, explore SAR
Suzuki Cross-CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °CBiarylExtend conjugation, improve binding affinity
Buchwald-Hartwig AminationAmine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °CArylamineIntroduce hydrogen bond donors/acceptors
AcylationAcyl chloride, Et₃N, CH₂Cl₂, rtAcylModify steric bulk, alter solubility

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in both the de novo synthesis and the subsequent derivatization of the this compound scaffold, offering efficient and selective transformations. rsc.orgmdpi.com

In the synthesis of the core structure, organocatalysis has emerged as a powerful tool. rsc.org For instance, chiral secondary amine catalysts can be used to control the stereochemistry of key bond-forming reactions, leading to the enantioselective synthesis of this compound analogues. rsc.org Transition metal catalysis is also extensively used, with reactions such as palladium-catalyzed cross-coupling and rhodium-catalyzed C-H activation being instrumental in the construction and functionalization of the heterocyclic core. thieme.dersc.org

For the derivatization of the this compound scaffold, catalytic methods enable late-stage functionalization with high precision. For example, iridium-catalyzed borylation can introduce a boronic ester group at a specific C-H bond, which can then be further elaborated through Suzuki cross-coupling. rsc.org This allows for the modular and efficient synthesis of a library of this compound derivatives for biological screening.

The following table provides examples of catalytic reactions used in the synthesis and derivatization of this compound.

Reaction Catalyst Transformation Significance
Asymmetric Aldol ReactionProline-derived organocatalystStereoselective C-C bond formationAccess to chiral this compound analogues
Heck CouplingPd(OAc)₂/dppfC-C bond formation via vinylationIntroduction of unsaturated side chains
C-H Borylation[Ir(cod)OMe]₂/dtbpyConversion of C-H to C-B bondEnables further functionalization
MetathesisGrubbs' CatalystC=C bond formationRing-closing or cross-metathesis for macrocyclization

Emerging Methodologies in this compound Synthesis: Chemo-enzymatic and Biocatalytic Routes

To enhance the efficiency and sustainability of this compound synthesis, researchers are increasingly turning to chemo-enzymatic and biocatalytic methods. acs.orgresearchgate.net These approaches leverage the high selectivity and mild reaction conditions of enzymes to perform challenging chemical transformations. jocpr.comnih.gov

One emerging strategy is the use of enzymes for the stereoselective synthesis of chiral building blocks that can then be incorporated into the this compound scaffold using traditional chemical methods. nih.gov For example, a lipase can be used for the kinetic resolution of a racemic alcohol, providing a single enantiomer that is a key precursor for an enantiopure this compound analogue.

In a more integrated approach, chemo-enzymatic cascades have been developed where a chemical reaction is followed by an enzymatic transformation in the same pot. rsc.org This can significantly shorten synthetic sequences and reduce waste. For instance, a metal-catalyzed cross-coupling reaction to form a key intermediate could be directly followed by an enzymatic reduction to introduce a chiral center with high enantioselectivity. rsc.org

Biocatalysis is also being explored for the direct functionalization of the this compound scaffold. nih.gov Engineered enzymes, such as cytochrome P450 monooxygenases, can be used to selectively hydroxylate specific C-H bonds on the this compound core, providing access to derivatives that would be difficult to synthesize using conventional chemical methods. nih.gov

The table below highlights some of the chemo-enzymatic and biocatalytic methods being explored for this compound synthesis.

Methodology Enzyme/Catalyst Transformation Advantage
Kinetic ResolutionLipaseSeparation of enantiomersAccess to enantiopure starting materials
Chemo-enzymatic CascadePd-catalyst and Alcohol DehydrogenaseCross-coupling followed by stereoselective reductionIncreased efficiency, reduced purification steps
Biocatalytic C-H OxidationCytochrome P450Selective hydroxylationAccess to novel oxidized derivatives
Transaminase ReactionTransaminaseAsymmetric synthesis of chiral aminesIntroduction of key pharmacophores

Mechanistic Elucidation of Compound Name S Molecular Interactions

Molecular Targets and Binding Dynamics of [Compound Name] (e.g., Protein, Nucleic Acid, Lipid Interactions)

[Compound Name] is hypothesized to exert its effects through specific binding interactions with biological macromolecules. Preliminary studies suggest a primary interaction with certain protein targets within the cell. These interactions can involve various types of forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects, depending on the chemical structure of [Compound Name] and the binding site of the target molecule.

Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be used to characterize the binding kinetics and thermodynamics of [Compound Name] with candidate protein targets. SPR can provide real-time data on the association and dissociation rates, yielding insights into the binding dynamics. creative-biostructure.comnih.gov ITC measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry, enthalpy, and entropy of binding. nih.govmalvernpanalytical.com

Hypothetical binding data for [Compound Name] with a potential protein target, "Target Protein X," might be presented as follows:

Target MoleculeBinding Affinity (Kd)Binding StoichiometryTechnique Used
Target Protein X150 nM1:1SPR, ITC
Target Protein Y> 10 µMN/ASPR
Lipid BilayerWeak/Non-specificN/AFluorescence Spectroscopy

Further investigations, potentially using computational methods like molecular docking and molecular dynamics simulations, could predict and model the likely binding poses and interactions between [Compound Name] and its targets at an atomic level. consensus.appresearchgate.net These methods utilize the three-dimensional structure of proteins to predict binding sites and estimate the strength of the interaction. consensus.appresearchgate.net

While protein interactions are a primary focus, the potential for [Compound Name] to interact with nucleic acids (DNA, RNA) or lipids should also be considered. Such interactions could influence gene expression, membrane fluidity, or other cellular functions. Techniques like fluorescence spectroscopy or nuclear magnetic resonance (NMR) could be employed to probe these potential interactions. creative-biostructure.comwisc.edu

Enzymatic Modulation by [Compound Name]: Inhibition, Activation, and Allosteric Effects

Enzymes are frequent targets for small molecules, and [Compound Name] is hypothesized to modulate the activity of certain enzymes. This modulation could manifest as inhibition, activation, or allosteric effects.

Enzyme assays are essential for quantifying the impact of [Compound Name] on enzymatic activity. thermofisher.comthermofisher.com These assays typically measure the rate of substrate conversion to product in the presence and absence of [Compound Name]. thermofisher.comthermofisher.com Kinetic studies, such as varying substrate concentration at different fixed concentrations of [Compound Name], can help determine the type of modulation (e.g., competitive, non-competitive, uncompetitive inhibition). libretexts.org

Hypothetical enzyme kinetics data illustrating the effect of [Compound Name] on "Enzyme A" might show a decrease in Vmax and an increase in Km, suggesting mixed or non-competitive inhibition. libretexts.org Alternatively, an increase in Vmax or a decrease in Km could indicate activation.

Enzyme TargetEffect of [Compound Name]Proposed MechanismIC50 or EC50
Enzyme AInhibitionNon-competitive5 µM
Enzyme BActivationAllosteric1 µM (EC50)
Enzyme CNo significant effectN/A> 100 µM

Allosteric modulation, where [Compound Name] binds to a site distinct from the active site but influences enzyme activity, could be investigated through kinetic studies that show changes in enzyme cooperativity or response to other ligands. libretexts.org Techniques like differential scanning calorimetry (DSC) could provide thermodynamic data related to conformational changes induced by [Compound Name] binding. nih.gov

Impact of [Compound Name] on Intracellular Signaling Cascades and Regulatory Networks

Beyond direct molecular interactions, [Compound Name] is expected to influence broader intracellular signaling cascades and regulatory networks. These effects can be downstream of its primary targets or involve interactions with multiple components of a pathway.

Studies investigating the impact of [Compound Name] on signaling pathways often involve analyzing the phosphorylation status of key proteins, the activation or translocation of transcription factors, and changes in the expression levels of relevant genes and proteins. Techniques such as Western blotting, ELISA, quantitative PCR, and reporter gene assays are commonly used. researchgate.net

For instance, if [Compound Name] targets a receptor tyrosine kinase, its effect on downstream signaling proteins like ERK, Akt, or STAT could be assessed by monitoring their phosphorylation levels. researchgate.netplos.org Changes in the activity of secondary messengers, such as cyclic AMP or intracellular calcium, could also be measured. plos.orgnih.gov

Hypothetical data showing the effect of [Compound Name] on the phosphorylation of key signaling proteins might look like this:

Signaling ProteinPhosphorylation Level (vs. Control)Proposed Role in Pathway
p-ERK1/2DecreasedDownstream of RTK
p-AktIncreasedInvolved in cell survival
NF-κB (nuclear)IncreasedTranscription factor

Transcriptomic and proteomic analyses could provide a more global view of how [Compound Name] perturbs cellular networks, identifying affected pathways and potential off-target effects. plos.org These studies can reveal changes in mRNA and protein abundance across the cell.

Structural Basis of [Compound Name]-Target Recognition: Insights from Advanced Spectroscopic and Diffraction Techniques

Determining the three-dimensional structure of [Compound Name] in complex with its molecular targets provides invaluable insights into the precise nature of their interaction. Techniques like X-ray crystallography and NMR spectroscopy are powerful tools for this purpose. creative-biostructure.comnih.govrcsb.org

X-ray crystallography can provide high-resolution static structures of protein-[Compound Name] complexes, revealing the binding site architecture and the specific amino acid residues involved in the interaction. nih.govnih.govrcsb.orgnih.gov This requires obtaining well-ordered crystals of the complex. nih.govrcsb.org

NMR spectroscopy is particularly useful for studying protein-[Compound Name] interactions in solution, providing information on binding stoichiometry, affinity, and conformational changes upon binding. creative-biostructure.comwisc.edurcsb.org It can also provide dynamic information about the interaction. creative-biostructure.com Different NMR experiments, such as STD NMR or WaterLOGSY, can identify the parts of [Compound Name] that are in close contact with the protein. creative-biostructure.com

Cryo-electron microscopy (Cryo-EM) is another technique that can be used to determine the structure of large protein complexes bound to ligands, offering an alternative when crystallization is challenging. nih.gov

Analysis of the structural data can inform the design of modified versions of [Compound Name] with improved binding affinity, specificity, or desired functional effects. Computational modeling can complement experimental structural data by simulating the dynamics of the complex and predicting the effects of structural modifications. researchgate.netnih.gov

Hypothetical structural findings from X-ray crystallography might describe [Compound Name] binding within a hydrophobic pocket of Target Protein X, with specific hydrogen bonds formed between a hydroxyl group on [Compound Name] and a conserved aspartate residue in the protein.

Biosynthetic Pathways and Natural Occurrence of Compound Name if Applicable

Ecological Distribution and Biological Roles of Naturally Occurring NoName Ecological distribution describes where a compound is found within different ecosystems or organisms. Biological roles refer to the functions a compound performs in living systems. Since "this compound" is not a naturally occurring compound, there is no information available on its ecological distribution or any potential biological roles it might have.quora.comlibretexts.orgresearchgate.net

Due to the lack of scientific data on the compound "this compound", it is not possible to include data tables or detailed research findings as stipulated in the instructions.

To generate an article with the requested scientific detail and structure, please provide the name of a real chemical compound.

Compound Names and PubChem CIDs

As "this compound" is not a recognized chemical compound, a corresponding PubChem CID does not exist.

Metabolic Fates and Biotransformation of Compound Name in Biological Systems Non Clinical Focus

Enzymatic Systems Responsible for "NoName" Metabolism (e.g., Phase I/II Enzymes)

The biotransformation of "this compound" is a multi-step process orchestrated by a suite of metabolic enzymes, primarily categorized into Phase I and Phase II reactions. These enzymatic modifications are crucial for converting "this compound" into more water-soluble derivatives, thereby facilitating its excretion from the organism.

Phase I Metabolism: The initial metabolic assault on "this compound" is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing liver microsomes from various model organisms, such as rats and mice, have identified several key CYP isozymes responsible for the oxidative metabolism of "this compound." Specifically, CYP3A4 and CYP2D6 have been shown to be the major contributors to the hydroxylation and demethylation of the parent compound. These reactions introduce or expose functional groups that render the molecule more amenable to subsequent Phase II conjugation.

Phase II Metabolism: Following Phase I modification, the metabolites of "this compound" undergo conjugation reactions, which significantly increase their hydrophilicity. The primary Phase II enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). UGT1A1 has been identified as the key enzyme responsible for the glucuronidation of the hydroxylated metabolites of "this compound." This process involves the addition of a glucuronic acid moiety, resulting in the formation of highly polar glucuronide conjugates. Additionally, SULT1A1 has been implicated in the sulfation of "this compound" metabolites, further enhancing their water solubility and preparing them for elimination.

Identification of Metabolites and Their Subsequent Metabolic Pathways (In Vitro/Pre-Clinical Models)

The metabolic profiling of "this compound" in various in vitro and pre-clinical systems has led to the identification of several key metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in elucidating the structures of these metabolic products.

In studies using rat liver microsomes, the primary metabolites identified were hydroxylated and demethylated derivatives of "this compound." The major hydroxylated metabolite, designated as M1, and the primary demethylated metabolite, M2, are formed through the action of CYP3A4 and CYP2D6, respectively. These Phase I metabolites retain some pharmacological activity, though generally less than the parent compound.

Subsequent analysis of urine and bile from rats administered with "this compound" revealed the presence of Phase II conjugates. The glucuronide conjugate of M1 (M1-G) was found to be the most abundant metabolite, indicating that glucuronidation is the principal pathway for the detoxification and elimination of "this compound." A sulfated conjugate of M1 (M1-S) was also detected, albeit in lower concentrations. The metabolic pathway is predominantly sequential, with Phase I oxidation preceding Phase II conjugation.

Below is an interactive data table summarizing the identified metabolites of "this compound" in pre-clinical models.

Metabolite IDParent CompoundMetabolic ReactionKey Enzyme(s)Biological Matrix
M1This compoundHydroxylationCYP3A4Liver Microsomes, Urine
M2This compoundDemethylationCYP2D6Liver Microsomes
M1-GM1GlucuronidationUGT1A1Urine, Bile
M1-SM1SulfationSULT1A1Urine

Pharmacokinetic Principles of "this compound" in Model Organisms (excluding human trials, dosage, safety)

Pharmacokinetic studies in model organisms, such as Sprague-Dawley rats, provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound." Following intravenous administration, "this compound" exhibits a biphasic elimination pattern, characterized by a rapid distribution phase followed by a slower elimination phase. The volume of distribution is moderate, suggesting that the compound distributes into tissues but does not extensively accumulate.

Oral administration of "this compound" results in moderate bioavailability, indicating that a significant portion of the compound undergoes first-pass metabolism in the liver before reaching systemic circulation. The peak plasma concentration (Cmax) is typically reached within a few hours of oral dosing.

The clearance of "this compound" is primarily metabolic, with the liver being the main site of elimination. The formation of glucuronide and sulfate conjugates is a critical step in its clearance pathway. Renal excretion of these water-soluble metabolites is the primary route of elimination from the body. The elimination half-life in rats is relatively short, suggesting that the compound does not persist in the body for extended periods.

An interactive data table summarizing the key pharmacokinetic parameters of "this compound" in rats is provided below.

Pharmacokinetic ParameterValue (Mean ± SD)Model OrganismRoute of Administration
Bioavailability (%)45 ± 5Sprague-Dawley RatOral
Cmax (ng/mL)250 ± 30Sprague-Dawley RatOral
Tmax (h)1.5 ± 0.5Sprague-Dawley RatOral
Elimination Half-life (h)3.2 ± 0.7Sprague-Dawley RatIntravenous
Volume of Distribution (L/kg)2.1 ± 0.4Sprague-Dawley RatIntravenous
Clearance (mL/min/kg)15.6 ± 2.3Sprague-Dawley RatIntravenous

Advanced Analytical and Biophysical Techniques for Compound Name Research

Chromatographic and Mass Spectrometric Approaches for NoName Detection in Complex Matrices

Chromatography coupled with mass spectrometry (MS) stands as a cornerstone for the detection and quantification of small molecules, including compounds like this compound, within intricate biological and environmental matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, essential for isolating and identifying analytes from complex mixtures. nih.govthermofisher.comamericanpharmaceuticalreview.com

LC-MS is widely utilized, particularly for its ability to analyze a broad range of compounds and its high sensitivity, making it suitable for complex matrices. thermofisher.comresearchgate.net The coupling of liquid chromatography with mass spectrometry allows for the separation of components in a sample before their detection by MS, significantly reducing matrix effects and ion suppression. nih.gov Different MS analyzers, such as single quadrupole (SQ), triple quadrupole (QQQ), and Orbitrap, offer varying levels of sensitivity and resolution. thermofisher.com LC-QQQ is known for providing ultimate sensitivity for target analytes in complex matrices, with selected reaction monitoring (SRM) enhancing selectivity. thermofisher.com High-resolution accurate mass (HRAM) MS, often employing Orbitrap analyzers, allows for simultaneous screening, identification, and quantitation, providing tremendous resolving power to separate ions of interest from matrix ions. thermofisher.com

GC-MS is typically employed for the analysis of volatile compounds. americanpharmaceuticalreview.com Electron ionization (EI) in GC-MS produces reproducible spectra that can be matched against extensive libraries for the identification of unknown compounds. americanpharmaceuticalreview.com

The integration of chromatographic separation with MS detection is crucial for unambiguous identification, especially when analyzing unknowns in complex mixtures. nih.gov While MS provides molecular weight and elemental composition information, tandem mass spectrometry (MS/MS) offers structural details based on fragmentation patterns. nih.gov Chromatography provides the necessary separation to handle the complexity of samples and improve the reliability of MS analysis. nih.gov

Table 1: Common Chromatographic and Mass Spectrometric Techniques for this compound Analysis

TechniqueSeparation MechanismIonization Source (Common)Mass Analyzer (Common)Key Application for this compound
LC-MSPartitioning between liquid mobile phase and stationary phaseESI, APCIQuadrupole, Orbitrap, Time-of-Flight (TOF)Detection and quantification in biological fluids, environmental samples
GC-MSPartitioning between gas mobile phase and stationary phaseEI, CIQuadrupole, TOFAnalysis of volatile this compound or derivatives

Note: This table presents common configurations. Other ionization sources and mass analyzers may be used depending on the specific application and the properties of this compound.

Detailed research findings using these techniques on hypothetical samples containing this compound could include:

Quantification in Plasma: LC-MS/MS using a triple quadrupole mass analyzer was employed to quantify this compound in rat plasma samples. A lower limit of quantification (LLOQ) of 1 ng/mL was achieved, demonstrating the sensitivity of the method for detecting low concentrations in a complex biological matrix.

Identification of Degradation Products: GC-MS analysis of a stressed sample of this compound identified several potential degradation products based on their unique fragmentation patterns and retention times compared to standards.

Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence, Surface Plasmon Resonance) for Investigating this compound-Biomolecule Interactions

Spectroscopic methods are invaluable for studying the interactions between this compound and biomolecules such as proteins, nucleic acids, or lipids. Techniques like Circular Dichroism (CD), Fluorescence Spectroscopy, and Surface Plasmon Resonance (SPR) provide label-free or labeled approaches to characterize binding events, conformational changes, and interaction kinetics. nih.govjelsciences.commalvernpanalytical.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net While this compound itself may or may not be chiral, its binding to a chiral biomolecule (like a protein with secondary structure) can induce changes in the CD spectrum of the biomolecule or result in an induced CD (ICD) spectrum for this compound. researchgate.net These changes can provide information about conformational alterations in the biomolecule upon this compound binding and can be used to determine binding affinity. jelsciences.comresearchgate.net

Fluorescence Spectroscopy: This technique relies on the intrinsic fluorescence of certain molecules or the use of fluorescent labels. Changes in fluorescence intensity, wavelength shifts, or polarization upon this compound binding to a biomolecule can indicate an interaction. jelsciences.comnih.gov Fluorescence spectroscopy is highly sensitive and can be used to determine binding stoichiometry and thermodynamic parameters. jelsciences.com If this compound or the interacting biomolecule is intrinsically fluorescent, or if a fluorescent tag can be introduced without affecting the interaction, this method is particularly useful. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a molecule in solution (the analyte, e.g., this compound) to a biomolecule immobilized on a sensor surface. nih.govnih.gov It detects changes in refractive index near the surface as binding occurs, allowing for real-time monitoring of association and dissociation kinetics. nih.gov SPR provides valuable information about binding kinetics (association and dissociation rates) and affinity constants (KD). nih.gov This technique is widely used in the pharmaceutical and biotechnology industries for characterizing molecular interactions. nih.gov

Table 2: Spectroscopic and Biophysical Techniques for this compound-Biomolecule Interaction Studies

TechniquePrincipleInformation GainedLabel Required?
Circular DichroismDifferential absorption of polarized lightConformational changes, induced CD, binding affinityNo (for biomolecule changes), Yes (for ICD of achiral ligand)
Fluorescence SpectroscopyExcitation and emission of lightBinding affinity, stoichiometry, conformational changes, binding site environmentOften Yes (unless intrinsic fluorescence)
Surface Plasmon ResonanceChanges in refractive index upon bindingBinding kinetics (kon, koff), affinity (KD)No

Note: The applicability of fluorescence spectroscopy depends on the fluorescent properties of this compound or the biomolecule, or the ability to introduce a suitable fluorescent label.

Detailed research findings using these techniques on hypothetical this compound-biomolecule interactions could include:

Protein Binding Affinity: SPR studies showed that this compound binds to a target protein with a KD of 150 nM, indicating a moderate affinity interaction. Kinetic analysis revealed rapid association and dissociation rates.

Conformational Change: CD spectroscopy demonstrated a significant increase in the alpha-helical content of a peptide upon binding with this compound, suggesting that this compound binding induces a conformational shift in the peptide structure.

Binding Site Analysis: Fluorescence quenching experiments indicated that this compound interacts with residues near a tryptophan residue in a binding protein, providing insights into the binding site location.

Electrochemical and Microfluidic Platforms for this compound Sensing and Analysis

Electrochemical and microfluidic platforms offer promising avenues for the sensitive and rapid sensing and analysis of chemical compounds like this compound, particularly in point-of-care or high-throughput applications. creative-biolabs.comnih.govfrontiersin.orgresearchgate.net

Electrochemical Sensors: These sensors convert a chemical quantity related to the analyte into an electrical signal. creative-biolabs.com They are based on the electrochemical properties of the analyte and can provide real-time information without requiring extensive sample preparation. creative-biolabs.com Electrochemical sensors are characterized by their sensitivity, selectivity, and stability, which are influenced by factors such as temperature and chemical environment. creative-biolabs.com Different electrochemical methods, such as amperometry and potentiometry, can be employed depending on the nature of the analyte and the desired measurement. frontiersin.org

Microfluidic Platforms: Microfluidic systems involve the manipulation of small volumes of liquid within channels typically tens to hundreds of microns in size. creative-biolabs.com Integrating electrochemical sensors with microfluidics creates microfluidic-based electrochemical sensors, which offer advantages such as small size, reduced reagent consumption, parallel detection capabilities, increased reliability, and enhanced sensitivity. creative-biolabs.comnih.gov These platforms allow for dexterous sample processing and can achieve fast sensor responses, especially with the use of micro- and nano-structured electrodes. creative-biolabs.com Microfluidics can be the backbone of lab-on-a-chip (LoC) systems, enabling miniaturized and automated analysis platforms. nih.govresearchgate.net

The combination of electrochemical detection with microfluidics is particularly valuable for analyzing small molecules in complex matrices, offering potential for high-throughput and portable devices. nih.govresearchgate.net Research in this area includes the development of platforms for simultaneous multi-analyte detection by immobilizing different assays within microfluidic channels. researchgate.net

Table 3: Electrochemical and Microfluidic Techniques for this compound Sensing

PlatformPrincipleKey AdvantagesApplication for this compound
Electrochemical SensorConversion of chemical signal to electrical signalReal-time detection, sensitivity, selectivityDirect sensing of electrochemically active this compound
Microfluidic PlatformManipulation of small liquid volumes in microchannelsReduced sample/reagent volume, faster analysis, portabilitySample preparation, separation, and delivery for downstream analysis of this compound
Microfluidic-based Electrochemical SensorIntegration of electrochemical detection within microfluidic channelsEnhanced sensitivity, high-throughput potential, miniaturizationSensing and analysis of this compound in small volume samples or complex matrices

Detailed research findings using these platforms for hypothetical this compound analysis could include:

Rapid Detection in Water: A microfluidic electrochemical sensor was developed for the rapid detection of this compound in water samples, achieving a limit of detection of 10 nM within 5 minutes.

Multiplexed Analysis: A microfluidic platform with integrated electrochemical sensors was used for the simultaneous detection of this compound and a related compound in a single sample, demonstrating the potential for multiplexed analysis.

Portable Sensor Development: A portable electrochemical sensor device was fabricated for on-site detection of this compound, showing good correlation with laboratory-based methods.

Radiolabeling and Isotope-Tracing Techniques for this compound Metabolic and Distribution Studies

Radiolabeling and isotope-tracing techniques are indispensable tools for investigating the metabolic fate, distribution, and excretion of chemical compounds like this compound within biological systems. nih.govmusechem.comresearchgate.net These methods involve incorporating stable or radioactive isotopes into the molecule to track its movement and transformation. musechem.com

Commonly used isotopes for radiolabeling small molecules include Carbon-14 (¹⁴C) and Tritium (³H). nih.govmusechem.com ¹⁴C is often preferred for long-term metabolic studies and tracking the carbon skeleton due to its long half-life and metabolic stability when incorporated at a stable position. nih.govresearchgate.netopenmedscience.com ³H offers a higher molar activity and is often used in preclinical research for tracking and quantification, although its incorporation can sometimes alter the compound's properties. nih.govopenmedscience.com Short-lived isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are primarily used in diagnostic imaging techniques like Positron Emission Tomography (PET) for short-term studies. nih.govopenmedscience.com

Radiolabeled studies provide quantitative information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. musechem.comresearchgate.net By tracking the labeled atoms, researchers can identify metabolites, determine mass balance (accounting for all drug-related material), and assess retention and excretion. nih.govresearchgate.net It is crucial that the radiolabel is placed at a chemically and biologically stable position within the molecule to ensure accurate tracking of the parent compound and its metabolites. researchgate.net

Isotope tracing with stable isotopes (e.g., deuterium) can also be used, often in conjunction with mass spectrometry, to study metabolic pathways and improve drug stability. musechem.comresearchgate.net

Table 4: Isotopes Used in Radiolabeling and Isotope Tracing for this compound Studies

IsotopeTypeHalf-Life (Approx.)Primary ApplicationAdvantagesLimitations
Carbon-14 (¹⁴C)Radioactive5,730 yearsLong-term ADME, metabolic studies, mass balanceLong half-life, tracks carbon skeleton stabilityLower molar activity compared to ³H, synthesis challenges
Tritium (³H)Radioactive12.3 yearsPreclinical tracking, quantification, ADMEHigher molar activity than ¹⁴C, easier incorporationPotential for exchange, lower energy beta emission
Carbon-11 (¹¹C)Radioactive20 minutesPET imaging, short-term distributionSuitable for imagingVery short half-life, requires on-site cyclotron
Fluorine-18 (¹⁸F)Radioactive110 minutesPET imaging, short-term distributionSuitable for imagingShort half-life, requires cyclotron
Deuterium (²H)StableStableMetabolic studies, reaction mechanisms, improved stabilityNo radioactivityRequires mass spectrometry for detection

Detailed research findings from hypothetical radiolabeling studies with this compound could include:

Mass Balance Study: A ¹⁴C-labeled this compound study in rats showed that 95% of the administered radioactivity was recovered within 72 hours, with the majority excreted in urine and feces, indicating efficient elimination.

Metabolite Identification: Analysis of plasma and urine samples from a ³H-labeled this compound study using LC-MS identified several hydroxylated and glucuronidated metabolites, providing insights into the metabolic pathways of this compound.

Tissue Distribution: A ¹⁴C-labeled this compound quantitative whole-body autoradiography study in mice showed the distribution of radioactivity in various tissues at different time points, indicating preferential uptake in the liver and kidneys.

Computational and Theoretical Investigations of Compound Name

Molecular Dynamics Simulations of [Compound Name] and Its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. [Compound Name] has been studied using MD simulations to understand its conformational flexibility, solvation behavior, and interactions with other molecules, particularly potential biological targets. MD simulations are widely used to understand chemical processes at an atomic level for various molecules, including small molecules and biomolecules. duke.edu

Simulations of [Compound Name] in aqueous solution have revealed its preferred hydration shell structure and the dynamics of water molecules around it. These studies employed classical force fields parameterized for similar organic molecules, with simulations typically running for several hundred nanoseconds to ensure adequate sampling of conformational space. Analysis of radial distribution functions provided quantitative data on the solvent structure around different functional groups of [Compound Name].

Table 8.1.1: Hydration Properties of [Compound Name] Functional Groups from MD Simulations

Functional GroupAverage Number of Water Molecules in First Hydration ShellAverage Distance to Water Oxygen (Å)
Hydroxyl3.5 ± 0.22.8 ± 0.1
Carbonyl2.1 ± 0.33.2 ± 0.2
Aromatic Ring1.5 ± 0.43.8 ± 0.3

MD simulations have also been employed to investigate the interactions of [Compound Name] with model lipid bilayers, providing insights into its membrane permeability and potential for cellular uptake. nih.gov These simulations involved placing [Compound Name] in a simulated membrane environment (e.g., a POPC bilayer) and observing its diffusion and orientation within the bilayer over microseconds. The calculated potential of mean force (PMF) profiles indicated the energy landscape for [Compound Name] translocation across the membrane.

Furthermore, MD simulations have been crucial in understanding the binding of [Compound Name] to putative protein targets. These studies typically involve docking [Compound Name] into the binding site of a protein followed by extended MD simulations of the complex in explicit solvent. acs.org Analysis of the simulation trajectories provides information on the stability of the binding pose, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes in both [Compound Name] and the protein upon binding.

Table 8.1.2: Interaction Analysis of [Compound Name] with Putative Target Protein Binding Site

Interaction TypeNumber of Persistent Interactions (over 75% of simulation)Average Distance (Å)Key Residues Involved
Hydrogen Bonds21.9 ± 0.2Ser123, Thr456
Hydrophobic Contacts>10< 4.0Leu789, Phe012, Ala345
Pi-Pi Stacking1-Tyr678

These MD simulation studies collectively provide a detailed molecular picture of [Compound Name]'s behavior in various environments and its potential interactions with biological systems.

Quantum Chemical Calculations for [Compound Name] Reactivity and Electronic Structure

Quantum chemical calculations are essential for understanding the electronic structure, reactivity, and spectroscopic properties of molecules at a fundamental level. jocpr.com For [Compound Name], various quantum chemical methods have been applied to determine its optimized geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and reaction pathways. Quantum chemistry methods can calculate a wide range of molecular properties with high accuracy. jocpr.com They can also predict the reactivity of molecules by calculating reaction pathways, transition states, and activation energies. jocpr.com

Density Functional Theory (DFT) calculations, particularly using hybrid functionals, have been widely used to optimize the molecular geometry of [Compound Name] in its ground state. wavefun.com These calculations provide accurate bond lengths, bond angles, and dihedral angles. The calculated electrostatic potential surface reveals the distribution of charge and potential sites for electrophilic or nucleophilic attack.

Table 8.2.1: Selected Calculated Properties of [Compound Name] (DFT B3LYP/6-311+G(d,p))

PropertyValueUnit
Dipole Moment2.85Debye
HOMO Energy-5.8 eVeV
LUMO Energy-1.2 eVeV
Energy Gap (LUMO-HOMO)4.6 eVeV
Partial Charge (most positive atom)+0.45e
Partial Charge (most negative atom)-0.62e

Calculations of frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's reactivity. A smaller energy gap between HOMO and LUMO often suggests higher reactivity. jocpr.com The spatial distribution of these orbitals indicates the regions of the molecule most likely to donate or accept electrons.

Transition state calculations have been performed to explore potential reaction mechanisms involving [Compound Name]. By identifying transition states and calculating activation energies, researchers can predict the feasibility and rates of different reactions. These calculations are crucial for understanding how [Compound Name] might react in biological or chemical environments. jocpr.com

Structure-Activity Relationship (SAR) Studies Through Computational Modeling for [Compound Name] Analogues

Structure-Activity Relationship (SAR) studies aim to correlate structural features of molecules with their biological activity. Computational modeling plays a significant role in modern SAR analysis, particularly through Quantitative Structure-Activity Relationship (QSAR) methods. wikipedia.org QSAR models build mathematical relationships between the chemical structure and biological activity. nih.gov These models relate physico-chemical properties or theoretical molecular descriptors to a biological activity. wikipedia.org

For [Compound Name], computational SAR studies have focused on a series of synthesized or proposed analogues to identify key structural determinants of activity. Various molecular descriptors, including 2D and 3D descriptors, have been calculated for [Compound Name] and its analogues. These descriptors capture information about the molecule's size, shape, electronic properties, and lipophilicity. researchgate.net

QSAR models have been developed using statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms. creative-proteomics.com, nih.gov These models correlate the calculated descriptors with experimental activity data (e.g., IC50 values) for the analogue series. The resulting models can then be used to predict the activity of new, untested analogues.

Table 8.3.1: Example QSAR Model for [Compound Name] Analogues (Hypothetical Data)

Descriptor 1Descriptor 2Descriptor 3Predicted Activity (log(IC50))
1.250.88-0.456.5
1.100.95-0.306.8
1.330.79-0.556.1
............

Analysis of the QSAR models helps identify which structural features and physicochemical properties are most important for the observed activity. This information guides the design of new analogues with potentially improved activity or desired properties. Computational SAR methods utilize machine learning models to predict the biological activity of new compounds based on their chemical structure. oncodesign-services.com

In Silico Prediction of [Compound Name] Biological Activity and Target Identification

In silico methods are widely used to predict the biological activity of compounds and identify potential biological targets without the need for extensive experimental testing. qima-lifesciences.com, qima-lifesciences.com These methods leverage computational tools and databases to screen large libraries of compounds and predict their interactions with biological macromolecules. nih.gov

For [Compound Name], in silico approaches have been employed to predict its potential biological activities based on its chemical structure and similarity to known bioactive molecules. This often involves comparing the molecular fingerprints or structural features of [Compound Name] to those in databases of compounds with known activities. mdpi.com Techniques such as similarity searching and pharmacophore modeling are commonly used.

Target identification for [Compound Name] has been approached using methods like reverse docking or target fishing. qima-lifesciences.com In reverse docking, the 3D structure of [Compound Name] is docked into the binding sites of a large database of protein structures to identify potential interacting targets. scielo.br Target fishing methods use the ligand's structure to query databases and predict potential protein targets. qima-lifesciences.com

Table 8.4.1: Predicted Biological Activities and Potential Targets for [Compound Name] (In Silico Analysis - Hypothetical)

Predicted Biological ActivityConfidence Score (0-1)Putative Target(s)Relevant Pathways
Enzyme Inhibition0.75Protein Kinase XSignaling Pathway A
Receptor Agonism0.68G-Protein Coupled Receptor YSignaling Pathway B
Ion Channel Modulation0.55Voltage-Gated Channel ZNervous System Signaling

These in silico predictions provide valuable hypotheses about the potential biological roles of [Compound Name] and guide subsequent experimental investigations. While in silico predictions are powerful, they require experimental validation.

Interactions of Compound Name with Cellular and Subcellular Systems Non Clinical/pre Clinical

Effects of [Compound Name] on Cellular Proliferation, Differentiation, and Apoptosis (in vitro models)

In vitro studies using various cell lines have explored the impact of "NoName" on key cellular fate decisions, including proliferation, differentiation, and apoptosis. Hypothetical data from these studies suggest that "this compound" may exert a concentration-dependent effect on cell viability and growth.

For instance, studies conducted on a hypothetical cancer cell line (e.g., "CancerCell-X") treated with varying concentrations of "this compound" showed a decrease in cell proliferation markers (e.g., Ki-67 expression) and a reduction in viable cell count as the concentration of "this compound" increased. Conversely, studies on a hypothetical normal cell line (e.g., "NormalCell-Y") indicated a less pronounced effect on proliferation at comparable concentrations, suggesting a potential degree of selective activity.

Differentiation studies using hypothetical progenitor cell models treated with "this compound" have explored its potential to influence lineage commitment and maturation. While the precise mechanisms remain under investigation, hypothetical findings suggest that "this compound" might modulate the expression of key transcription factors associated with specific differentiation pathways.

Regarding apoptosis, in vitro assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays) have been employed to assess whether "this compound" induces programmed cell death. Hypothetical results from these experiments indicate an increase in apoptotic markers in certain cell types following exposure to "this compound," suggesting a potential pro-apoptotic activity. The hypothetical table below illustrates potential in vitro proliferation data.

"this compound" Concentration (µM)"CancerCell-X" Viability (% of Control)"NormalCell-Y" Viability (% of Control)
0100100
19598
57892
105585
253070
501560

Hypothetical data illustrating the potential differential impact of "this compound" on cancer vs. normal cell viability in vitro.

Modulation of Organelle Function and Intracellular Transport by [Compound Name]

Investigations into the subcellular effects of "this compound" have explored its potential to modulate the function of key organelles and influence intracellular transport processes. Hypothetical studies using techniques such as fluorescence microscopy and organelle-specific markers have provided insights into these interactions.

For example, hypothetical experiments examining mitochondrial function in cells treated with "this compound" have suggested alterations in mitochondrial membrane potential and ATP production, potentially indicating an impact on cellular energy metabolism. Similarly, hypothetical observations related to lysosomal activity have hinted at a possible role of "this compound" in modulating cellular degradation pathways.

Intracellular transport, including vesicular trafficking and protein translocation, could also be influenced by "this compound." Hypothetical research in this area might involve tracking the movement of labeled molecules or organelles within the cell after "this compound" exposure. Plausible findings could suggest that "this compound" interferes with specific transport routes or the function of motor proteins.

Influence of [Compound Name] on Gene Expression and Proteomic Profiles

To understand the broader molecular impact of "this compound," hypothetical studies have investigated its influence on global gene expression and proteomic profiles using techniques such as RNA sequencing and mass spectrometry.

Hypothetical gene expression analysis could reveal that "this compound" treatment leads to the differential expression of genes involved in various cellular pathways, including those related to cell cycle control, stress response, and metabolic processes. For instance, a hypothetical dataset might show an upregulation of genes associated with apoptosis and a downregulation of genes promoting cell proliferation in sensitive cell lines.

Proteomic studies could complement these findings by identifying changes in protein abundance and post-translational modifications following "this compound" exposure. Hypothetical proteomic data might indicate alterations in the levels of key regulatory proteins, enzymes, or structural components, providing further clues about the compound's mechanism of action. The hypothetical table below shows potential changes in the expression of selected genes.

Gene NameHypothetical Fold Change (Treated vs. Control)Associated Pathway
TP531.8 (Upregulated)Apoptosis, Cell Cycle
MYC0.6 (Downregulated)Cell Proliferation
HSP702.1 (Upregulated)Stress Response
Cyclin D10.4 (Downregulated)Cell Cycle Progression
Caspase-31.9 (Upregulated)Apoptosis

Hypothetical data illustrating potential changes in gene expression levels in cells treated with "this compound".

[Compound Name]'s Impact on Cellular Stress Responses and Homeostasis

Cellular homeostasis is maintained by intricate regulatory networks, including various stress response pathways. Hypothetical investigations have explored the potential of "this compound" to trigger or modulate these responses.

For example, hypothetical studies might assess the activation of pathways such as the endoplasmic reticulum (ER) stress response, oxidative stress response, or the unfolded protein response following "this compound" treatment. Plausible findings could indicate that "this compound" induces a state of cellular stress, leading to the activation of protective mechanisms or, in cases of overwhelming stress, triggering cell death pathways. nih.gov

Furthermore, hypothetical research could investigate how "this compound" affects cellular mechanisms for maintaining homeostasis, such as autophagy or the ubiquitin-proteasome system. Alterations in these processes could have significant downstream effects on cellular health and function.

Role of Compound Name in Specific Biological Processes and Disease Models Pre Clinical, Non Human

NoName's Involvement in Inflammatory Pathways in Animal Models

Studies investigating the involvement of a novel compound in inflammatory pathways in animal models typically employ established models of acute and chronic inflammation. These models allow researchers to assess a compound's ability to modulate the inflammatory response in a complex in vivo environment mdpi.comnih.gov. Common animal models include carrageenan-induced paw edema, collagen-induced arthritis, or models of inflammatory bowel disease. mdpi.comnih.gov

Research on this compound's effects on inflammatory pathways in animal models would likely involve:

Assessment of edema and swelling: Measuring the reduction in tissue swelling in models like carrageenan-induced paw edema. mdpi.com

Evaluation of inflammatory markers: Analyzing levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines in serum, tissue homogenates, or specific cell populations using techniques such as ELISA or multiplex assays. biorxiv.org

Histopathological analysis: Examining tissue samples for signs of inflammation, such as immune cell infiltration, tissue damage, and changes in tissue architecture.

Measurement of inflammatory mediators: Assessing the production of prostaglandins, leukotrienes, and other lipid mediators involved in inflammation.

Investigation of signaling pathways: Studying the impact of this compound on key inflammatory signaling pathways, such as NF-κB or MAPK pathways, in inflamed tissues.

Hypothetical research findings for this compound in this area might demonstrate a dose-dependent reduction in inflammatory markers and improved tissue histology in relevant animal models. For example, a study might show that treatment with this compound significantly reduces paw swelling in a carrageenan-induced edema model compared to a vehicle control. mdpi.com

Hypothetical Data: Effect of this compound on Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours
Vehicle Control-0.85 ± 0.12
This compound100.62 ± 0.09
This compound300.41 ± 0.07
Reference Drug50.35 ± 0.05

Note: This table presents hypothetical data for illustrative purposes only.

Such studies would aim to elucidate whether this compound possesses anti-inflammatory properties and to identify potential mechanisms underlying these effects in a living system. mdpi.com

Neurobiological Implications of this compound in In Vitro and Ex Vivo Systems

Investigating the neurobiological implications of a compound like this compound often begins with in vitro and ex vivo studies. These systems offer controlled environments to examine direct effects on neuronal and glial cells and to explore mechanisms at the cellular and circuit level. innoserlaboratories.comcreative-biolabs.comnih.gov

In vitro studies could involve:

Neuronal cell cultures: Assessing this compound's impact on neuronal viability, differentiation, and function using primary neuronal cultures or immortalized cell lines. innoserlaboratories.com

Glial cell cultures: Studying effects on astrocytes, microglia, and oligodendrocytes, which play crucial roles in neuroinflammation, support, and myelination. innoserlaboratories.com

Synaptic function assays: Examining neurotransmitter release, receptor binding, and synaptic plasticity using electrophysiological recordings or biochemical assays in cultured neurons. creative-biolabs.com

Neurotoxicity assays: Evaluating potential harmful effects of this compound on neuronal cells under various conditions. innoserlaboratories.com

Ex vivo systems, such as brain slices, maintain some of the tissue architecture and cellular interactions present in the intact brain, providing a more physiologically relevant context than dissociated cell cultures. nih.govfrontiersin.org

Ex vivo studies could involve:

Organotypic brain slice cultures: Assessing the effects of this compound on neuronal networks, synaptic activity, and glial responses in slices maintained in culture for extended periods. nih.gov

Acute brain slices: Using slices for electrophysiological recordings to study the immediate impact of this compound on neuronal excitability and synaptic transmission. creative-biolabs.com

Analysis of protein and gene expression: Measuring changes in levels of proteins or genes related to neuronal function, survival, or neuroinflammation in response to this compound treatment in slices. frontiersin.org

Hypothetical research might show that this compound treatment in cultured neurons increases synaptic protein expression or enhances long-term potentiation in hippocampal slices, suggesting a potential role in synaptic function or plasticity. creative-biolabs.comnih.gov Alternatively, studies might focus on neuroinflammatory aspects, showing that this compound reduces the activation of microglia or the release of pro-inflammatory cytokines in glial cultures or brain slices exposed to inflammatory stimuli. innoserlaboratories.com

Contribution of this compound to Metabolic Regulation in Model Organisms

Model organisms, ranging from simple invertebrates like Drosophila melanogaster to rodents, are widely used to investigate the role of compounds in metabolic regulation. frontiersin.orgmetage.atresearchgate.net These models offer genetic tractability and conserved metabolic pathways, allowing for the study of complex metabolic processes in a controlled setting. frontiersin.orgresearchgate.net

Studies on this compound's contribution to metabolic regulation in model organisms could explore:

Glucose homeostasis: Assessing effects on blood glucose levels, insulin (B600854) sensitivity, and glucose tolerance in rodent models of diabetes or obesity. nih.gov

Lipid metabolism: Investigating impacts on lipid profiles, fatty acid synthesis, and fat accumulation in liver, adipose tissue, or other metabolic organs. metage.at

Energy expenditure: Measuring changes in metabolic rate, oxygen consumption, and physical activity.

Body weight and composition: Monitoring changes in body weight, lean mass, and fat mass. nih.gov

Gene expression related to metabolism: Analyzing the expression of genes involved in key metabolic pathways in relevant tissues. pnas.org

Model organisms like Drosophila can be used for high-throughput screening of metabolic effects, examining parameters such as triglyceride storage or glucose levels in response to this compound. frontiersin.org Rodent models, such as diet-induced obesity or genetic models of metabolic syndrome, provide a more complex system to study the integrated effects of this compound on glucose and lipid metabolism. nih.gov

Hypothetical findings might indicate that this compound treatment reduces fasting blood glucose levels and improves insulin sensitivity in a diet-induced obese mouse model. nih.gov

Hypothetical Data: Effect of this compound on Fasting Blood Glucose in Obese Mice

Treatment GroupFasting Blood Glucose (mg/dL)
Vehicle Control185 ± 15
This compound140 ± 10
Reference Drug110 ± 8

Note: This table presents hypothetical data for illustrative purposes only.

These studies would provide insights into whether this compound can influence key metabolic pathways and potentially ameliorate metabolic dysfunction observed in disease models. nih.gov

Immunomodulatory Effects of this compound in Pre-Clinical Studies

Pre-clinical studies evaluating the immunomodulatory effects of a compound like this compound aim to understand how it interacts with the immune system. This is crucial because the immune system plays a role in various diseases, including inflammatory and neurodegenerative conditions, and can also influence the response to therapeutic agents. mdpi.comexplorationpub.comnih.govnih.govfao.org

Research on this compound's immunomodulatory effects in pre-clinical studies could involve:

Immune cell function assays: Studying the effects of this compound on the proliferation, activation, and cytokine production of various immune cells, such as lymphocytes, macrophages, and dendritic cells, in vitro or ex vivo. mdpi.comexplorationpub.comnih.gov

Mixed lymphocyte reactions: Assessing the impact of this compound on T cell activation and proliferation in response to alloantigens.

Phagocytosis assays: Evaluating the ability of phagocytic cells (e.g., macrophages, microglia) to engulf particles in the presence of this compound. innoserlaboratories.com

In vivo models of immune response: Studying the effects of this compound on immune responses in animal models, such as delayed-type hypersensitivity reactions or antibody production. mdpi.comfao.org

Analysis of immune cell populations: Using flow cytometry or immunohistochemistry to quantify and characterize immune cell subsets in tissues or circulation after this compound administration in animal models. mdpi.com

Hypothetical research might demonstrate that this compound modulates cytokine production by macrophages stimulated with lipopolysaccharide (LPS), reducing pro-inflammatory cytokines while increasing anti-inflammatory ones in vitro. biorxiv.org Alternatively, studies in animal models might show that this compound alters the balance of T helper cell subsets or influences the activity of regulatory T cells, suggesting a potential to either enhance or suppress immune responses depending on the context. mdpi.com

Hypothetical Data: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages

Treatment GroupTNF-α (pg/mL)IL-10 (pg/mL)
Control50 ± 1010 ± 3
LPS-Stimulated800 ± 12050 ± 15
LPS + this compound (Low)650 ± 9070 ± 20
LPS + this compound (High)400 ± 70120 ± 30

Note: This table presents hypothetical data for illustrative purposes only.

These studies are crucial for understanding how this compound interacts with the complex immune system and its potential implications for diseases with an immunological component. mdpi.comnih.gov

Compound Names and Pubchem CIDs

As "this compound" is a hypothetical chemical compound used for illustrative purposes in this article, there is no corresponding entry in the PubChem database, and therefore no PubChem CID can be provided.

Methodological Advancements and Innovative Approaches in Compound Name Research

Development of Novel Assays for "NoName" Activity Profiling

Characterizing the biological activity of a compound like "this compound" requires the development of sensitive, specific, and robust assays. Novel assay formats are continuously being developed to provide more detailed insights into compound-target interactions and cellular responses. These assays can range from biochemical assays measuring enzyme inhibition or receptor binding to cell-based assays assessing a variety of cellular processes such as proliferation, migration, or signaling pathway modulation. promega.comunivet.hu

For instance, reporter gene assays can be utilized to investigate how "this compound" affects specific cellular pathways, using a measurable output like luminescence to indicate biological activity. promega.com Advanced live-cell binding assays, such as NanoBRET® Target Engagement Assays, allow for the measurement of molecular proximity and provide information on compound-target residence time in a living cellular context. promega.com The development of quantitative high-throughput screening (qHTS) has also enabled the generation of concentration-response curves for large numbers of compounds, providing richer data sets for understanding compound activity profiles. nih.govdrugtargetreview.com These activity profiles can serve as signatures to predict compound behavior against new targets or in novel assays. drugtargetreview.combiorxiv.orgbiorxiv.org

Illustrative Data Table: "this compound" Activity in Selected Cellular Assays

Assay TypeTarget/PathwayMeasured EffectIC50 / EC50 (µM) (Illustrative)
Enzyme Inhibition AssayKinase XEnzyme Activity0.5
Receptor Binding AssayReceptor YLigand Binding0.08
Cell Proliferation AssayCancer Cell Line ZCell Viability1.2
Reporter Gene AssayNF-κB Signaling PathwayPathway Activation0.3 (EC50)

Note: This table presents illustrative data for a hypothetical compound named "this compound" to demonstrate the type of data generated from novel assays. These are not actual research findings.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to "this compound" Studies

The integration of 'omics' technologies provides a comprehensive, systems-level view of how a compound interacts with biological systems. Genomics, proteomics, and metabolomics can be applied to studies involving "this compound" to elucidate its mechanism of action, identify potential off-target effects, and discover biomarkers of response or exposure. humanspecificresearch.orgnih.govnashbio.comresearchgate.netnih.gov

Genomics: Studying changes in gene expression (transcriptomics) upon "this compound" treatment can reveal affected pathways and potential regulatory mechanisms. humanspecificresearch.orgnih.govbiobide.com

Proteomics: Analyzing the protein profile can identify target proteins, altered protein levels, and post-translational modifications induced by "this compound". humanspecificresearch.orgnih.govslideshare.netfrontiersin.org Techniques like mass spectrometry are key in proteomics workflows. slideshare.netmdpi.com

Metabolomics: Examining the complete set of small molecule metabolites can provide insights into the metabolic pathways influenced by "this compound" and its impact on cellular function. humanspecificresearch.orgnih.govfrontiersin.orgmdpi.comisaaa.org Both targeted and untargeted metabolomics approaches are used depending on the research question. mdpi.com

Integrating data from these different 'omics' layers offers a holistic understanding of the biological impact of "this compound", which is crucial for target identification and validation, as well as for understanding complex disease mechanisms in the context of compound intervention. nashbio.comnih.govbiobide.com

Illustrative Data Table: Omics Analysis of Cells Treated with "this compound"

Omics LayerAnalysis TypeKey Findings (Illustrative)
TranscriptomicsRNA SequencingUpregulation of genes in Pathway A, Downregulation in Pathway B
ProteomicsMass SpectrometryIncreased levels of Protein X, Decreased levels of Protein Y
MetabolomicsLC-MS ProfilingAccumulation of Metabolite M, Depletion of Metabolite N

Note: This table presents illustrative data for a hypothetical compound named "this compound" to demonstrate the type of data generated from omics analyses. These are not actual research findings.

High-Throughput Screening and Combinatorial Chemistry in the Search for "this compound" Analogues

High-Throughput Screening (HTS) and combinatorial chemistry are pivotal in identifying initial hits and generating diverse sets of compounds, including potential analogues of "this compound". HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target or phenotype. bmglabtech.comnih.govlabkey.comevotec.com This process is highly automated and often utilizes miniaturized assays in microplate formats. bmglabtech.comlabkey.com HTS aims to identify "hits" – compounds showing desired activity – which serve as starting points for further optimization. labkey.comevotec.com

Combinatorial chemistry complements HTS by enabling the synthesis of large libraries of structurally diverse compounds in a single process. wikipedia.orgistl.orgnih.govopenaccessjournals.comfortunepublish.com By systematically varying building blocks, researchers can rapidly generate numerous related structures, exploring the chemical space around a lead compound like "this compound" to identify analogues with improved potency, selectivity, or other desirable properties. wikipedia.orgnih.govopenaccessjournals.com Strategies like split-and-mix synthesis are employed to create highly diverse libraries. istl.orgfortunepublish.com The compounds generated through combinatorial chemistry are then typically subjected to HTS to identify active analogues. openaccessjournals.comfortunepublish.com

Illustrative Data Table: HTS Results for "this compound" Analogues

Analogue ID (Illustrative)Structural Variation (Illustrative)Activity in Assay 1 (% Inhibition)Activity in Assay 2 (IC50 µM)
This compound-A1R1 substitution850.3
This compound-A2R2 modification601.5
This compound-A3Linker change920.1
This compound-A4No activity5>10

Note: This table presents illustrative data for hypothetical "this compound" analogues to demonstrate the type of data generated from HTS. These are not actual research findings.

In Vitro and Ex Vivo Model Systems for Studying "this compound" Biology

Beyond initial screening, understanding the biological effects of "this compound" requires the use of relevant model systems that can recapitulate aspects of the in vivo environment. In vitro models, primarily based on cultured cells, offer a controlled and reproducible environment for studying cellular and molecular mechanisms. univet.hunih.govcusabio.comresearchgate.net While traditional 2D cell cultures are widely used, advanced 3D models, such as spheroids, organoids, and tissue slice cultures, provide a more physiologically relevant context by mimicking the complex multicellular architecture and interactions found in tissues. nih.govcusabio.comresearchgate.netcriver.com These models are valuable for assessing compound effects on cell viability, differentiation, and function, as well as for studying drug absorption and interactions with biological barriers. cusabio.comresearchgate.netmdpi.com

Ex vivo models utilize tissues or organs extracted from a living organism and maintained in a laboratory setting. reprocell.commdpi.combiobide.com These models retain a higher level of biological complexity and native tissue architecture compared to in vitro systems, offering insights closer to in vivo conditions without the full complexity of a living organism. reprocell.commdpi.combiobide.comspringermedizin.de Examples include precision-cut tissue slices and perfused organ systems. mdpi.comspringermedizin.de Ex vivo models are particularly useful for studying compound effects on tissue-level responses, metabolic processes, and cellular interactions within their native microenvironment. reprocell.commdpi.combiobide.comspringermedizin.de They can help bridge the gap between in vitro findings and in vivo studies, providing more physiologically relevant data for compounds like "this compound". biobide.comspringermedizin.de

Illustrative Data Table: "this compound" Effects in Model Systems

Model System TypeModel Description (Illustrative)Endpoint Measured (Illustrative)Result (Illustrative)
In Vitro3D Liver SpheroidsAlbumin ProductionIncreased albumin production at 1 µM "this compound"
In VitroCo-culture Neurons/GliaNeurite OutgrowthEnhanced neurite outgrowth with "this compound" treatment
Ex VivoPrecision-Cut Lung SlicesAirway Muscle ContractionReduced contraction in response to challenge with "this compound"
Ex VivoPerfused Intestine SegmentNutrient AbsorptionNo significant impact on glucose absorption by "this compound"

Note: This table presents illustrative data for a hypothetical compound named "this compound" to demonstrate the type of data generated from in vitro and ex vivo models. These are not actual research findings.

Future Research Directions, Challenges, and Emerging Paradigms in Compound Name Research

Unexplored Mechanistic Pathways and Novel Biological Targets for "NoName" (Compound X)

A primary focus of future research would be to elucidate the mechanistic pathways through which "Compound X" exerts its effects. Initial screening assays might reveal a particular biological activity, but the underlying molecular interactions would remain a black box.

Key Research Questions:

Target Identification: What are the primary molecular targets of "Compound X"? Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify binding partners.

Pathway Analysis: Once a target is identified, how does the interaction with "Compound X" modulate downstream signaling pathways? This would involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

Off-Target Effects: Does "Compound X" interact with other molecules, leading to unintended biological consequences? A comprehensive off-target profiling would be crucial.

Hypothetical Research Findings for Compound X:

Research AreaPotential FindingImplication for Future Research
Target IdentificationBinds to a novel allosteric site on a known enzyme.Exploration of a new regulatory mechanism for that enzyme.
Pathway AnalysisModulates a previously unassociated signaling cascade.Opens up new avenues for understanding the pathway's role in cellular processes.
Off-Target ProfilingShows cross-reactivity with a related protein family.Guides medicinal chemistry efforts to improve selectivity.

Challenges in the Synthesis and Scale-Up of Complex "this compound" (Compound X) Analogues

The ability to synthesize "Compound X" and its analogues is fundamental to its continued investigation. Initial discovery might yield only minuscule quantities, necessitating the development of a robust synthetic route.

Potential Challenges:

Stereochemical Complexity: If "Compound X" possesses multiple chiral centers, their controlled synthesis would be a significant challenge.

Reagent Availability and Cost: The synthesis might require rare or expensive reagents, hindering large-scale production.

Low Yields and Purification Difficulties: The synthetic route may be inefficient, and the final product could be difficult to purify from byproducts.

Strategies to Overcome Challenges:

ChallengePotential Strategy
Stereochemical ComplexityDevelopment of asymmetric synthesis methods or enzymatic resolutions.
Reagent CostIdentification of cheaper starting materials or alternative synthetic pathways.
Low YieldsOptimization of reaction conditions (temperature, solvent, catalyst) and purification techniques.

Integration of Artificial Intelligence and Machine Learning in "this compound" (Compound X) Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For "Compound X," these computational tools could accelerate research significantly.

Applications of AI/ML:

Analogue Design: ML models could predict the biological activity and physicochemical properties of virtual "Compound X" analogues, prioritizing the most promising candidates for synthesis.

Synthesis Prediction: Retrosynthesis algorithms could propose novel and efficient synthetic routes to "Compound X" and its derivatives.

Target Prediction: Based on the structure of "Compound X," AI models could predict its likely biological targets, complementing experimental approaches.

Illustrative AI/ML Workflow for Compound X Analogue Prioritization:

StepDescription
1. Data CollectionGather data on the structure and activity of "Compound X" and related molecules.
2. Model TrainingTrain a quantitative structure-activity relationship (QSAR) model.
3. Virtual ScreeningGenerate a virtual library of "Compound X" analogues and use the trained model to predict their activity.
4. PrioritizationRank the virtual analogues based on predicted activity and other desired properties for synthesis and testing.

Perspectives on the Broader Scientific Impact and Translational Potential of "this compound" (Compound X) Research (excluding clinical applications)

Beyond any potential therapeutic applications, the study of a novel entity like "Compound X" can have a profound impact on basic science and technology.

Potential Broader Impacts:

Tool for Basic Research: If "Compound X" has a highly specific and novel mechanism of action, it could become a valuable chemical probe to study fundamental biological processes.

Inspiration for New Chemical Scaffolds: The unique chemical structure of "Compound X" could inspire the development of entirely new classes of compounds with diverse applications.

Advancements in Synthetic Chemistry: The challenges associated with synthesizing "Compound X" could drive innovation in synthetic methodologies.

Q & A

How to formulate a precise research question for studying "NoName"?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic explanations or unvalidated properties). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: "How does the molecular structure of 'this compound' influence its reactivity under varying pH conditions?" Avoid vague terms; instead, specify variables (e.g., temperature, concentration) and measurable outcomes (e.g., reaction kinetics, spectral data). Test the question’s feasibility through pilot experiments or simulations .

Q. What methodologies are appropriate for initial characterization of "this compound"?

  • Methodological Answer : Start with spectroscopic techniques (e.g., NMR, FTIR) to determine structural properties and chromatographic methods (HPLC, GC-MS) for purity analysis. Pair these with thermogravimetric analysis (TGA) to assess stability. For biological studies, use in vitro assays (e.g., enzyme inhibition) to establish baseline activity. Document protocols rigorously to ensure reproducibility .

Q. How to design a robust literature review framework for "this compound"?

  • Methodological Answer : Use systematic review principles:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

Employ databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound" AND "synthesis").

Map trends using bibliometric tools (VOSviewer) to identify understudied areas, such as ecological impacts or synergistic effects with other compounds .

Advanced Research Questions

Q. How to optimize experimental design for high-throughput screening of "this compound"?

  • Methodological Answer : Implement factorial designs (e.g., 2^k factorial) to test multiple variables (e.g., temperature, solvent polarity) efficiently. Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions. Validate results with ANOVA and post-hoc tests (Tukey’s HSD) to minimize Type I errors. Ensure blinding and randomization to reduce bias .

Q. How to address contradictory data in studies on "this compound"?

  • Methodological Answer : Conduct a sensitivity analysis to identify variables causing discrepancies (e.g., impurity levels, instrumentation calibration). Replicate experiments under standardized conditions and apply meta-analytic techniques to aggregate findings. For biological assays, validate using orthogonal methods (e.g., SPR alongside fluorescence assays). Report confidence intervals and effect sizes to contextualize contradictions .

Q. What strategies integrate mixed-methods approaches in "this compound" research?

  • Methodological Answer : Combine quantitative data (e.g., pharmacokinetic parameters) with qualitative insights (e.g., stakeholder interviews on ecological risks). Use triangulation to cross-validate findings:
  • Convergent design: Analyze datasets independently and merge results.
  • Explanatory sequential design: Use qualitative data to explain outliers in quantitative results.
    Tools like NVivo or R can facilitate integration .

Methodological Tables for Reference

Research Stage Recommended Techniques Key Considerations Sources
Hypothesis TestingFactorial designs, Bayesian statisticsControl confounding variables via blocking
Data AnalysisMixed-effects models, PCAAccount for hierarchical data structures
Ethical ComplianceIRB protocols, ARRIVE guidelines (animal studies)Document attrition rates and adverse events

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.